REACTION_CXSMILES
|
C(#N)C.[CH:4]1([N:7]2[C:16]3[C:11](=[CH:12][C:13]([F:20])=[C:14](F)[C:15]=3[O:17][CH3:18])[C:10](=[O:21])[C:9]([C:22]([OH:24])=[O:23])=[CH:8]2)[CH2:6][CH2:5]1.Cl.Cl.[CH3:27][NH:28][CH:29]1[CH2:34][CH2:33][CH2:32][NH:31][CH2:30]1>C(N(CC)CC)C>[OH2:17].[OH2:17].[CH:4]1([N:7]2[C:16]3[C:11](=[CH:12][C:13]([F:20])=[C:14]([N:31]4[CH2:32][CH2:33][CH2:34][CH:29]([NH:28][CH3:27])[CH2:30]4)[C:15]=3[O:17][CH3:18])[C:10](=[O:21])[C:9]([C:22]([OH:24])=[O:23])=[CH:8]2)[CH2:6][CH2:5]1 |f:2.3.4,6.7.8|
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)F)F)=O)C(=O)O
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.CNC1CNCCC1
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Name
|
|
Quantity
|
1.43 mL
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Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
5.71 mL
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Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
by stirring at room temperature for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure, and methanol (30 mL)
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Type
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ADDITION
|
Details
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was added to the residue
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 6 hours
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Duration
|
6 h
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
|
80% Hydrated methanol (30 mL) was added to the residue
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Type
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STIRRING
|
Details
|
by stirring at room temperature for 16 hours
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Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The thus-produced crystals were recovered through filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O.O.C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)N1CC(CCC1)NC)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.98 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 276.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |